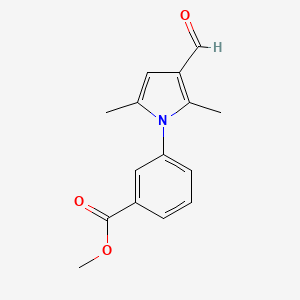

methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

説明

Methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom, fused to a benzoate moiety. The presence of a formyl group at the 3-position of the pyrrole ring and methyl groups at the 2 and 5 positions makes this compound particularly interesting for various chemical and biological applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine. For this compound, 2,5-hexanedione is reacted with an appropriate amine to form the pyrrole ring.

Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyrrole is treated with a mixture of phosphorus oxychloride and dimethylformamide to form the formylated pyrrole.

Esterification: The final step involves the esterification of the formylated pyrrole with methyl 3-hydroxybenzoate under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize waste.

化学反応の分析

Types of Reactions

Methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products

Oxidation: 3-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)benzoate.

Reduction: 3-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

Medicinal Chemistry

Methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate has been investigated for its potential as an antifungal agent . Research indicates that derivatives of pyrrole compounds exhibit various biological activities, including antifungal properties. For instance, studies have shown that modifications to the pyrrole structure can enhance efficacy against fungal pathogens .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create derivatives that may possess enhanced pharmacological properties. The ability to modify the pyrrole and benzoate moieties opens pathways for synthesizing new drugs targeting specific diseases.

Material Science

In material science, this compound is explored for its potential use in polymer chemistry . Its reactive functional groups can be utilized in creating polymers with desirable properties for applications in coatings and adhesives.

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antifungal | |

| Pyrrole Derivative A | Antibacterial | |

| Pyrrole Derivative B | Anticancer |

Case Study 1: Antifungal Activity

A study published in a peer-reviewed journal highlighted the antifungal activity of this compound against Candida albicans. The compound demonstrated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent .

Case Study 2: Synthesis of Novel Drug Candidates

Researchers synthesized a series of derivatives based on this compound. These derivatives exhibited enhanced activity against various cancer cell lines compared to the parent compound. This study underscores the importance of structural modifications in developing effective anticancer agents .

作用機序

The mechanism of action of methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and activity.

類似化合物との比較

Similar Compounds

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate: Lacks the formyl group, which may result in different reactivity and biological activity.

Methyl 3-(3-formyl-1H-pyrrol-1-yl)benzoate: Lacks the methyl groups at the 2 and 5 positions, which can affect its steric and electronic properties.

Methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile: Contains a nitrile group instead of a benzoate ester, leading to different chemical and biological properties.

Uniqueness

Methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is unique due to the combination of its formyl group, methyl groups, and benzoate ester, which confer distinct chemical reactivity and potential biological activities. The presence of the formyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

生物活性

Methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate (CAS No. 428473-45-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, and presents relevant research findings.

- Molecular Formula : C15H15NO3

- Molecular Weight : 257.28 g/mol

- IUPAC Name : this compound

- Purity : Typically ≥95%

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. The compound has shown promising activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Bacillus subtilis | 15 µg/mL |

The compound's mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of enzymatic processes critical for bacterial survival .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal effects, particularly against Candida species.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 10 µg/mL |

| Aspergillus niger | 20 µg/mL |

These findings suggest that the compound may inhibit fungal growth by interfering with cell membrane integrity and function .

Study on Antibacterial Efficacy

A study conducted by researchers evaluated a series of pyrrole derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial activity compared to traditional antibiotics like ciprofloxacin, especially against resistant strains of Staphylococcus aureus .

Investigation of Antifungal Properties

Another investigation focused on the antifungal properties of various methyl pyrrole derivatives. This compound was found to be effective against multiple strains of Candida, with a significant reduction in fungal load observed in vitro. This suggests potential for therapeutic use in fungal infections resistant to conventional treatments .

特性

IUPAC Name |

methyl 3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-7-13(9-17)11(2)16(10)14-6-4-5-12(8-14)15(18)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYZOIKSORDZTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)OC)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358258 | |

| Record name | Methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428473-45-4 | |

| Record name | Methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。